1-benzoyl-4-(4-nitrophenyl)piperazine

Crystal engineering Polymorph screening Solid‑form development

1-Benzoyl-4-(4-nitrophenyl)piperazine (CAS 16324-55-3, C₁₇H₁₇N₃O₃, MW 311.34) is a disubstituted piperazine derivative bearing a benzoyl group at N‑1 and a 4‑nitrophenyl group at N‑4. The compound crystallizes in the orthorhombic space group Pna21 with two independent molecules (Z′ = in the asymmetric unit, adopting a chair conformation for the central piperazine ring.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B4964941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-(4-nitrophenyl)piperazine
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h1-9H,10-13H2
InChIKeyKFWDPENVQUYXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(4-nitrophenyl)piperazine – A Structurally Defined Piperazine Scaffold for Medicinal Chemistry and Solid-State Engineering


1-Benzoyl-4-(4-nitrophenyl)piperazine (CAS 16324-55-3, C₁₇H₁₇N₃O₃, MW 311.34) is a disubstituted piperazine derivative bearing a benzoyl group at N‑1 and a 4‑nitrophenyl group at N‑4 [1]. The compound crystallizes in the orthorhombic space group Pna21 with two independent molecules (Z′ = 2) in the asymmetric unit, adopting a chair conformation for the central piperazine ring [1]. Its crystal structure has been determined at 90 K by single‑crystal X‑ray diffraction, revealing a three‑dimensional network stabilized by C—H⋯O contacts rather than classical hydrogen bonds [1]. The 4‑nitrophenyl‑piperazine substructure is a recognized pharmacophore found in antifungal, antibacterial, anticancer, and CNS‑active agents, as well as in potassium‑channel modulators [1]. Predicted physicochemical properties include a boiling point of 533.0 ± 45.0 °C, a density of 1.288 ± 0.06 g cm⁻³, and a pKa of 1.43 ± 0.10 .

Why 1‑Benzoyl‑4‑(4‑nitrophenyl)piperazine Cannot Be Replaced by Superficially Similar Piperazine Derivatives


Piperazine derivatives bearing different aryl substituents on the two nitrogen atoms are often treated as interchangeable building blocks in drug‑discovery libraries. However, even a single substituent change—such as replacing the 4‑nitrophenyl group with a phenyl ring or swapping the benzoyl group for a 4‑bromobenzoyl moiety—dramatically alters the solid‑state architecture [1]. The title compound, 1‑benzoyl‑4‑(4‑nitrophenyl)piperazine (I), and its close analog 1‑(4‑bromobenzoyl)‑4‑phenylpiperazine (II) differ in crystal system (orthorhombic vs. monoclinic), space group (Pna21 vs. P21), Hirshfeld contact profiles, and hydrogen‑bonding topology [1]. These differences directly impact physical properties such as crystal morphology, solubility, mechanical stability, and formulation behaviour—parameters that are critical during lead optimization, pre‑formulation, and manufacturing. Procurement decisions that treat I and II as equivalent therefore risk introducing uncharacterized polymorphic, stability, or processing liabilities that are invisible at the level of the molecular structure alone.

Quantitative Comparator Evidence for 1‑Benzoyl‑4‑(4‑nitrophenyl)piperazine Versus Its Closest Structural Analog


Crystal‑System and Space‑Group Differentiation Determines Polymorph Risk and Crystallization Behaviour

Compound I crystallizes in the orthorhombic system (space group Pna21) with two independent molecules per asymmetric unit (Z′ = 2), whereas its direct analog II crystallizes in the monoclinic system (space group P21) with Z′ = 1 and exhibits aggregate twinning [1]. The unit‑cell volume of I is 2974.18 (10) ų (Z = 8), compared with 714.28 (4) ų (Z = 2) for II [1]. The orthorhombic metric and higher Z′ value of I make it a more complex crystallizing entity, offering distinct opportunities for polymorph discovery and crystal‑habit engineering that are absent in II.

Crystal engineering Polymorph screening Solid‑form development

Hirshfeld Surface Contact Profiles Reveal Distinct Intermolecular Interaction Landscapes Governing Solubility and Stability

Hirshfeld surface analysis quantifies the relative contributions of different intermolecular contacts. For compound I, O⋯H/H⋯O contacts account for 28.8% of the surface, reflecting the strong hydrogen‑bond acceptor character of the nitro and benzoyl oxygen atoms [1]. In contrast, the analog II shows only 7.1% O⋯H contacts, with Br⋯H contacts contributing 12.6% [1]. The substantially higher polar contact surface of I suggests greater capacity for solvent interaction and potential for co‑crystal formation.

Crystal engineering Solubility prediction Stability assessment

Hydrogen‑Bonding Supramolecular Topology Directs Mechanical and Dissolution Properties

In compound I, bifurcated C—H⋯O contacts (C6B—H6B⋯O1A: D⋯A = 3.140 Å, angle 124.5°; C7B—H7B⋯O1A: D⋯A = 3.171 Å, angle 120.3°) together with symmetry‑related contacts link molecules into double chains propagating along the crystallographic c‑axis [1]. In contrast, compound II forms a simpler chain motif along the b‑axis through a single bifurcated pair (C13—H13⋯O1: D⋯A = 3.018 Å, angle 107.3°) [1]. The difference in dimensionality and directionality of the hydrogen‑bonded networks implies anisotropic mechanical and dissolution behaviour.

Crystal engineering Tabletability Dissolution rate

Predicted Basicity (pKa) Governs Salt‑Formation and Ionization‑Dependent Bioavailability

The predicted pKa of 1.43 ± 0.10 for 1‑benzoyl‑4‑(4‑nitrophenyl)piperazine indicates a very weakly basic character, primarily attributable to the piperazine N‑4 atom bearing the electron‑withdrawing 4‑nitrophenyl group. By comparison, unsubstituted 1‑phenylpiperazine has a reported pKa of ~8.9 for the corresponding nitrogen, while 1‑benzoyl‑4‑phenylpiperazine (lacking the nitro group) is expected to exhibit an intermediate basicity. The low pKa of the title compound means it will remain predominantly un‑ionized at intestinal pH (~6.8–7.4), directly impacting passive permeability and the feasibility of salt formation with pharmaceutically acceptable acids.

Pre‑formulation Salt screening Drugability assessment

Nitro Group Enables Distinct Downstream Synthetic Versatility Compared to Bromo or Unsubstituted Analogs

The 4‑nitrophenyl substituent in I can be selectively reduced to a 4‑aminophenyl group, providing a primary aromatic amine handle for further diversification (amide coupling, diazotization, reductive alkylation) [1]. The bromine atom in the comparator II is amenable to cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) but cannot be converted to an amine without multi‑step sequences [1]. In a broader class context, 4‑nitrophenylpiperazine derivatives have been elaborated into tyrosinase inhibitors (e.g., indole‑substituted analog 4l, IC₅₀ = 72.55 μM) and antimicrobial agents, whereas analogous 4‑bromophenyl derivatives primarily enter metal‑catalyzed coupling pathways [2].

Medicinal chemistry Scaffold diversification Parallel synthesis

Procurement‑Oriented Application Scenarios for 1‑Benzoyl‑4‑(4‑nitrophenyl)piperazine Based on Differentiated Evidence


Polymorph and Solid‑Form Patent Landscaping

The orthorhombic Pna21 crystal structure with Z′ = 2 provides a foundation for systematic polymorph screening [1]. Organizations pursuing solid‑form intellectual property can leverage the unique crystallographic parameters of I to identify and patent novel crystalline forms, co‑crystals, or solvates that are inaccessible to the monoclinic analog II. The absence of twinning in I further simplifies single‑crystal structure determination during patent prosecution [1].

Pre‑Formulation and Salt‑Selection Programs for Weakly Basic Drug Candidates

The predicted pKa of 1.43 ± 0.10 makes I a representative model compound for studying the formulation challenges of extremely weak bases [1]. Procurement of I enables pre‑formulation teams to evaluate alternative salt‑formation strategies (e.g., co‑crystals with strong acids, amorphous solid dispersions) in a scaffold where conventional hydrochloride salt formation is thermodynamically disfavored [1]. The high O⋯H contact fraction (28.8%) further guides excipient compatibility screening towards polar matrix formers [1].

Aniline‑Focused Parallel Library Synthesis

The 4‑nitrophenyl group in I can be reduced to a 4‑aminophenyl aniline, unlocking a vast chemical space of amides, sulfonamides, ureas, and heterocycles [1]. This contrasts with the bromo analog II, which requires palladium‑catalyzed cross‑coupling conditions incompatible with many sensitive functional groups. Medicinal chemistry groups procuring I can generate diverse screening libraries in fewer synthetic steps, using the aniline intermediate as a common diversification point [2].

Crystal‑Habit Engineering for Anisotropic Dissolution Control

The double‑chain hydrogen‑bonded architecture along the [001] direction in I creates an inherent structural anisotropy that can be exploited for dissolution‑rate modulation [1]. By controlling crystallization conditions to favor crystal growth along specific crystallographic axes, formulation scientists can tune the release profile of the compound without resorting to polymeric excipients or coating technologies. The simpler chain motif in analog II lacks this degree of structural anisotropy [1].

Quote Request

Request a Quote for 1-benzoyl-4-(4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.